Complement factor D-IN-1
Overview
Description
Complement factor D-IN-1 is a potent and selective small-molecule reversible inhibitor of complement factor D, a serine protease involved in the alternative complement pathway. This pathway plays a crucial role in the immune system by amplifying the complement activation and promoting the clearance of pathogens and damaged cells .
Preparation Methods
The synthesis of Complement factor D-IN-1 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The synthetic routes typically involve the formation of key intermediates through various chemical reactions, such as nucleophilic substitution and condensation reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Complement factor D-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Complement factor D-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alternative complement pathway and its role in various biochemical processes.
Biology: Employed in research to understand the molecular mechanisms of complement activation and regulation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and age-related macular degeneration.
Industry: Utilized in the development of new drugs targeting the complement system for various medical conditions .
Mechanism of Action
Complement factor D-IN-1 exerts its effects by inhibiting the activity of complement factor D, a serine protease that is essential for the formation of the C3 convertase complex in the alternative complement pathway. By blocking the activity of complement factor D, this compound prevents the amplification of complement activation, thereby reducing inflammation and tissue damage associated with excessive complement activation .
Comparison with Similar Compounds
Complement factor D-IN-1 is unique in its high potency and selectivity as a reversible inhibitor of complement factor D. Similar compounds include:
Danicopan: An oral small-molecule factor D inhibitor used as an add-on therapy for paroxysmal nocturnal hemoglobinuria.
Vemircopan: Another factor D inhibitor being investigated for various complement-mediated diseases.
Iptacopan: A factor B inhibitor that indirectly affects the activity of complement factor D by dampening alternative complement signaling .
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications.
Properties
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUTHDJLNZLCM-DFBGVHRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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